molecular formula C5H6N2O3 B2975000 2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dione CAS No. 2105781-96-0

2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dione

Cat. No.: B2975000
CAS No.: 2105781-96-0
M. Wt: 142.114
InChI Key: MNAPYPBKKRUAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dione is a chemical compound with the CAS Number: 2105781-96-0 . It has a molecular weight of 142.11 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C5H6N2O3/c8-3-5(1-10-2-5)7-4(9)6-3/h1-2H2,(H2,6,7,8,9) . The InChI key is MNAPYPBKKRUAQR-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 142.11 . The InChI code is 1S/C5H6N2O3/c8-3-5(1-10-2-5)7-4(9)6-3/h1-2H2,(H2,6,7,8,9) .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used in various synthesis processes, including the alkylation of 6-aryl-6,7-diazaspiro[3.4]octane-5,8-diones. This process yields isomers of 8-tert-aminoalkoxy-6-aryl-6,7-diazaspiro[3.4]oct-7-en-5-ones and 6-tert-aminoalkyl-7-aryl-6,7-diazaspiro[3.4]octane-5,8-diones, indicating its versatility in producing a range of chemical derivatives (Brabander & Wright, 1965).

Structural Studies and Derivatives

  • Structural analysis and synthesis of derivatives of this compound have been explored. For example, studies on 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives showed variations in the isoxazolidine ring conformations, leading to different substituent orientations. This highlights the compound's utility in creating structurally diverse derivatives for further chemical analysis (Chiaroni et al., 2000).

Application in Cycloaddition Reactions

  • The compound has also been used in cycloaddition reactions. For instance, a study showed the application of a [3+2] cycloaddition reaction for the synthesis of 6-benzyl-2,6-diazaspiro(3.4)octane oxalate and 2-oxa-6-azaspiro(3.4)octane, indicating its potential in creating novel molecular structures for medicinal chemistry (王雯 et al., 2015).

Use in Electrophilic Amination

  • The compound has been involved in studies of electrophilic amination of C-H-Acidic compounds. This showcases its utility in the introduction of amino groups into various substrates, leading to novel compound formations, which could have implications in drug development and other areas of chemical research (Andreae et al., 1992).

Applications in Corrosion Inhibition

  • Additionally, related spirocyclopropane derivatives have been studied for their inhibition properties in mild steel corrosion, indicating potential applications in materials science and industrial chemistry (Chafiq et al., 2020).

Drug Discovery and Medicinal Chemistry

  • The structure and activity studies of spirooxazolidine-2,4-diones, related to 2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dione, have been conducted with implications in drug discovery, especially for muscarinic agonists used in treating dementia (Tsukamoto et al., 1993).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-oxa-5,7-diazaspiro[3.4]octane-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-3-5(1-10-2-5)7-4(9)6-3/h1-2H2,(H2,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAPYPBKKRUAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CO1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2105781-96-0
Record name 2-oxa-5,7-diazaspiro[3.4]octane-6,8-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.